molecular formula C7H5NO2S2 B6223212 methyl 4-isothiocyanatothiophene-3-carboxylate CAS No. 120079-68-7

methyl 4-isothiocyanatothiophene-3-carboxylate

Cat. No. B6223212
CAS RN: 120079-68-7
M. Wt: 199.3
InChI Key:
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Description

Methyl 4-isothiocyanatothiophene-3-carboxylate (MTC) is a sulfur-containing compound with a wide range of applications in the pharmaceutical, food, and cosmetic industries. It is a colorless, crystalline solid with a boiling point of 166°C and a melting point of -35°C. MTC is used as an intermediate in the synthesis of pharmaceuticals, flavorings, fragrances, and other products. It has also been studied for its potential therapeutic applications.

Mechanism of Action

Methyl 4-isothiocyanatothiophene-3-carboxylate has been shown to act as an inhibitor of the enzyme NF-κB, which is involved in the regulation of inflammation and apoptosis. methyl 4-isothiocyanatothiophene-3-carboxylate has also been shown to induce the expression of antioxidant enzymes, including superoxide dismutase and catalase. In addition, methyl 4-isothiocyanatothiophene-3-carboxylate has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
methyl 4-isothiocyanatothiophene-3-carboxylate has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, methyl 4-isothiocyanatothiophene-3-carboxylate has been shown to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of fungi, such as Candida albicans.

Advantages and Limitations for Lab Experiments

Methyl 4-isothiocyanatothiophene-3-carboxylate is a relatively stable compound and is easily synthesized. It is also relatively inexpensive and can be stored at room temperature for long periods of time. However, methyl 4-isothiocyanatothiophene-3-carboxylate is highly volatile and can easily evaporate if not handled properly. In addition, methyl 4-isothiocyanatothiophene-3-carboxylate is toxic and should be handled with care and in a well-ventilated area.

Future Directions

Future research on methyl 4-isothiocyanatothiophene-3-carboxylate should focus on its potential therapeutic applications, such as its use in the treatment of diabetes, Alzheimer's disease, and cancer. In addition, further research should be conducted to investigate the potential use of methyl 4-isothiocyanatothiophene-3-carboxylate as a preservative in food products. Additionally, studies should be conducted to investigate the effects of methyl 4-isothiocyanatothiophene-3-carboxylate on other types of bacteria and fungi. Finally, further research should be conducted to determine the optimal conditions for the synthesis of methyl 4-isothiocyanatothiophene-3-carboxylate.

Synthesis Methods

Methyl 4-isothiocyanatothiophene-3-carboxylate can be synthesized from thiophene-3-carboxylic acid, which is reacted with methyl isothiocyanate in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90°C and a pressure of 20-25 bar. The reaction is complete in 1-2 hours and yields a white crystalline solid.

Scientific Research Applications

Methyl 4-isothiocyanatothiophene-3-carboxylate has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been studied in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. In addition, methyl 4-isothiocyanatothiophene-3-carboxylate has been studied for its potential use as a preservative in food products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-isothiocyanatothiophene-3-carboxylate involves the reaction of 4-bromo-3-thiophenecarboxylic acid with potassium thiocyanate to form 4-isothiocyanatothiophene-3-carboxylic acid, which is then esterified with methanol using sulfuric acid as a catalyst to yield the final product.", "Starting Materials": [ "4-bromo-3-thiophenecarboxylic acid", "potassium thiocyanate", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: 4-bromo-3-thiophenecarboxylic acid is reacted with potassium thiocyanate in the presence of a suitable solvent such as DMF or DMSO at elevated temperature to yield 4-isothiocyanatothiophene-3-carboxylic acid.", "Step 2: The resulting 4-isothiocyanatothiophene-3-carboxylic acid is esterified with methanol in the presence of sulfuric acid as a catalyst at reflux temperature to yield methyl 4-isothiocyanatothiophene-3-carboxylate.", "Step 3: The product is purified by recrystallization or column chromatography to obtain the final compound in high yield and purity." ] }

CAS RN

120079-68-7

Product Name

methyl 4-isothiocyanatothiophene-3-carboxylate

Molecular Formula

C7H5NO2S2

Molecular Weight

199.3

Purity

95

Origin of Product

United States

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